molecular formula C8H6BrN3S B1268678 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 108656-65-1

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1268678
M. Wt: 256.12 g/mol
InChI Key: GQKBSBAYTFZMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine" is a compound that belongs to the thiadiazole family, known for its significant chemical reactivity and potential for forming various chemical and physical properties through structural modifications.

Synthesis Analysis

The synthesis of thiadiazoles, including "5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine," often involves the cyclization of thiosemicarbazides or the reaction of appropriate dicarbonyl compounds with thiosemicarbazide. These methods yield thiadiazoles with diverse substituents, demonstrating the versatility of thiadiazole synthesis (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazoles, including "5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine," has been elucidated through crystallography, revealing significant insights into their hydrogen bonding, crystalline structures, and the impact of substituents on their molecular configuration (Smith & Lynch, 2013).

Chemical Reactions and Properties

"5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine" undergoes various chemical reactions, including alkylation, acylation, and nitrosation, highlighting its reactivity and the ambident nucleophilic properties of the thiadiazole ring. These reactions often lead to the formation of thiadiazolines and other thiadiazole derivatives (Werber, Buccheri, & Gentile, 1977).

Physical Properties Analysis

The physical properties of thiadiazoles, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. Detailed crystallographic studies have provided insights into the solid-state arrangements and intermolecular interactions within these compounds (Zhang et al., 2011).

Chemical Properties Analysis

Thiadiazoles exhibit a wide range of chemical properties, including their ability to act as ligands in coordination chemistry, their redox characteristics, and their potential for hydrogen bonding. These properties are significantly influenced by the nature of the substituents on the thiadiazole ring (El-Emam et al., 2020).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

The compound “5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine” has been synthesized and studied for its potential anticancer activity . This research involved the creation of ten new analogs of the compound, which were then characterized and tested for their anticancer properties .

Detailed Description of the Methods of Application or Experimental Procedures

The title compounds were prepared in three steps, starting from substituted anilines . After their synthesis, these compounds were characterized using spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10^−5 M .

Thorough Summary of the Results or Outcomes Obtained

Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Medical Imaging

Specific Scientific Field

The specific scientific field is Medical Imaging .

Comprehensive and Detailed Summary of the Application

A compound derived from a pyrazole backbone, similar to “5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine”, is being developed as a candidate for PET imaging . This compound, known as anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), is an inhibitor of α-synuclein and prion protein oligomerization .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of this radiotracer is outlined in the referenced work . The compound is labeled with the radioactive isotope 18F, which allows it to be detected using positron emission tomography (PET) imaging .

Thorough Summary of the Results or Outcomes Obtained

The development of this compound as a PET imaging agent is still in progress, and the results of its use in imaging α-syn aggregates are not yet available .

PET Imaging

Specific Scientific Field

The specific scientific field is Medical Imaging .

Comprehensive and Detailed Summary of the Application

A compound derived from a pyrazole backbone, similar to “5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine”, is being developed as a candidate for PET imaging . This compound, known as anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), is an inhibitor of α-synuclein and prion protein oligomerization .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of this radiotracer is outlined in the referenced work . The compound is labeled with the radioactive isotope 18F , which allows it to be detected using positron emission tomography (PET) imaging .

Thorough Summary of the Results or Outcomes Obtained

The development of this compound as a PET imaging agent is still in progress, and the results of its use in imaging α-syn aggregates are not yet available .

Safety And Hazards

Information on the compound’s toxicity, flammability, and other hazards would be gathered from safety data sheets and other resources.


Future Directions

This could involve discussing potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


properties

IUPAC Name

5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKBSBAYTFZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267639
Record name 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

108656-65-1
Record name 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108656-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiosemicarbazide (0.493 g, 5.40 mmol, 1.0 equiv) in 6 mL of water at 70° C. is added a solution of 3-bromobenzaldehyde (0.633 ml, 5.40 mmol, 1.0 equiv) in 4.5 mL ethanol. After the precipitate formed, iron(III) chloride hexahydrate (2.92 g, 10.81 mmol, 2.0 equiv) in 6 mL water is added and the mixture is stirred for 2.5 h at 85° C. Upon completion, the mixture is allowed to cool to room temperature and the resulting precipitate is collected by filtration and taken up in 12 mL pyridine. Ice water is then added to the pyridine slurry. The mixture is cooled then filtered to give 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine (553 mg, 39.9% yield) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.85-7.88 (m, 1H), 7.67 (d, J=8.22 Hz, 1H), 7.53-7.59 (m, 1H), 7.45 (s, 2H), 7.36 (t, J=8.02 Hz, 1H);
Quantity
0.493 g
Type
reactant
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.92 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
3
Citations
F Zhu, Z Yan, C Ai, Y Wang, S Lin - European Journal of …, 2019 - Wiley Online Library
A new three‐component strategy from aldehyde, p‐toluenesulfonyl hydrazide and potassium thiocyanate for the synthesis of 2‐aminothiadiazoles promoted by I 2 under metal‐free …
P Guan, L Wang, X Hou, Y Wan, W Xu, W Tang… - Bioorganic & medicinal …, 2014 - Elsevier
A series of 1,3,4-thiadiazole-containing hydroxamic acids, in accord with the common pharmacophore of histone deacetylase (HDAC) inhibitors (a Zn 2+ binding moiety–a linker–a …
Number of citations: 48 www.sciencedirect.com
I Ahmad, RH Pawara, RT Girase, AY Pathan… - ACS …, 2022 - ACS Publications
The condensation of phthalic anhydride afforded structurally modified isoindoline-1,3-dione derivatives with selected amino-containing compounds. The title compounds (2–30) have …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.